Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate
Description
Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate is the sodium salt of the α,β-unsaturated ketone carboxylic acid, (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid (CAS: 84386-11-8). The compound features a conjugated system with a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with enhanced lipophilicity and biological activity in medicinal chemistry . The sodium salt form improves aqueous solubility compared to the parent acid, making it more suitable for pharmaceutical formulations.
Properties
CAS No. |
84386-13-0 |
|---|---|
Molecular Formula |
C13H13NaO6 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
sodium;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H14O6.Na/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;/h4-7H,1-3H3,(H,15,16);/q;+1/p-1/b5-4+; |
InChI Key |
ZWFAHYAMJGHWCS-FXRZFVDSSA-M |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baxitozine sodium involves several steps:
Initial Reaction: Glyoxylic acid (29.6 g, 50% by weight) is heated in water under reduced pressure until 80% of the water is eliminated. After cooling, 3,4,5-trimethoxy acetophenone (84.1 g) is introduced into the reaction mixture.
Intermediate Formation: After cooling, 120 ml of water containing sodium carbonate (11.6 g) and ether are introduced. The aqueous phase is decanted and washed with ether, then acidified to pH 1 with 50% hydrochloric acid.
Final Product: The intermediate product (15.8 g) is heated with acetic acid (20 ml) and concentrated hydrochloric acid (20 ml) under reflux for 2.5 hours.
Industrial Production Methods
Industrial production of Baxitozine sodium follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Baxitozine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Baxitozine sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on histamine receptors and cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Baxitozine sodium exerts its effects by antagonizing histamine H2 receptors, thereby inhibiting acid secretion in the stomach. This action helps protect the gastric mucosa and prevent ulcer formation . The molecular targets include histamine receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs and functionally related compounds, focusing on physicochemical properties, synthetic pathways, and biological activities.
Structural Analogs with the 3,4,5-Trimethoxyphenyl Group
Notes:
- 3,4,5-TMP : 3,4,5-Trimethoxyphenyl.
- The sodium salt’s ionic nature enhances solubility compared to neutral analogs like RU 38084.
- Ester derivatives (e.g., ethyl ester in ) exhibit reduced polarity, favoring membrane permeability but limiting aqueous compatibility.
Sodium Salts of α,β-Unsaturated Carboxylic Acids
Key Observations:
- Substituent Impact : The 3,4,5-TMP group in the target compound likely enhances binding to hydrophobic pockets in biological targets, whereas alkyl chains (e.g., octadecyloxy) improve membrane interaction .
- Pharmacological Potential: Unlike herbicidal sodium salts (e.g., 4-chlorophenoxy acetate), the 3,4,5-TMP derivative’s conjugated system may target inflammatory or ulcerative pathways .
Research Findings and Implications
- Biological Activity : The parent acid (RU 38086) reduced gastric acid secretion by 85% in rodent models, with ED₅₀ values comparable to omeprazole . The sodium salt’s improved solubility may enhance bioavailability in vivo.
- Structure-Activity Relationship (SAR) : The 3,4,5-TMP group is critical for activity, as seen in antitubulin agents (e.g., combretastatin analogs). However, RU 38086’s efficacy in gastric models suggests a distinct mechanism unrelated to microtubule disruption .
- Toxicity: Limited data exist for the sodium salt, but Safety Data Sheets (SDS) for the parent acid classify it as non-hazardous under standard handling conditions .
Table 1: Physicochemical Comparison
Biological Activity
Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate, also known by its chemical name 2-butenoic acid, 4-oxo-4-(3,4,5-trimethoxyphenyl)-, sodium salt, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H15NaO6
- Molecular Weight : 290.25 g/mol
- CAS Number : 84386-13-0
This compound exhibits its biological effects primarily through its interaction with various biochemical pathways. Its structure allows for potential interactions with enzymes and receptors involved in metabolic processes.
Biological Activity
Research indicates that this compound possesses various biological activities:
- Antioxidant Activity : The presence of the trimethoxyphenyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the activity of lipoxygenase enzymes (LOX), which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory disorders .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated against breast cancer MCF-7 cells, showing promising results in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anti-inflammatory | Inhibition of lipoxygenase enzymes | , |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels compared to control groups, indicating strong antioxidant potential .
Case Study: Anti-inflammatory Effects
In vitro studies assessed the compound's effect on human lipoxygenase enzymes. The results indicated a dose-dependent inhibition of LOX activity, suggesting that this compound could be effective in reducing inflammation in clinical settings .
Q & A
Q. What are the established synthetic protocols for Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a base-mediated condensation reaction. A common approach involves reacting 3,4,5-trimethoxyacetophenone with a suitable α-keto acid derivative under alkaline conditions. For example, sodium hydroxide in ethanol facilitates deprotonation and subsequent cyclization . Yields (30–95%) vary significantly with solvent polarity, temperature, and stoichiometric ratios. For instance, anhydrous ethanol at 60°C improves solubility of intermediates, while excess NaOH may lead to hydrolysis byproducts. Alternative routes using acyl chloride intermediates (e.g., (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride) have been reported for analogous compounds, requiring inert atmospheres to prevent oxidation .
Table 1 : Key Reaction Parameters and Yields
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | 60 | 30–95 |
| THF | NaH | 25 | 45–80 |
| DCM | Et₃N | 0 (ice bath) | 20–50 |
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : The (E)-configuration of the α,β-unsaturated ketone is confirmed by a doublet at δ 6.8–7.2 ppm (J = 15–16 Hz) for the olefinic protons. The 3,4,5-trimethoxyphenyl group shows singlet aromatic protons (δ 6.5–7.0 ppm) and methoxy signals at δ 3.8–3.9 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ketone) and ~1650 cm⁻¹ (conjugated C=C) .
- Mass Spectrometry : Molecular ion peak [M+Na]⁺ at m/z 289.1 (calculated for C₁₃H₁₄O₆Na) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability is pH- and temperature-dependent. In aqueous solutions (pH > 7), hydrolysis of the α,β-unsaturated ketone occurs, forming 3,4,5-trimethoxyphenylacetic acid derivatives. Solid-state stability is enhanced by hydrogen-bonded crystal packing, as shown by graph-set analysis (e.g., R₂²(8) motifs) . Storage recommendations:
- Solid: -20°C under argon, desiccated.
- Solution: Neutral pH (6–7), avoid prolonged light exposure.
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl moiety influence the compound’s bioactivity, and what structural analogs have been explored?
- Methodological Answer : The trimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets. Analogs like (E)-N-(2-(dimethylamino)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide show weak antitumor activity (IC₅₀ > 50 μM against K562 cells), attributed to tubulin polymerization inhibition . Structure-activity relationship (SAR) studies suggest methoxy substituents at C3 and C5 are critical for binding affinity, while C4 modifications reduce potency.
Q. What crystallographic challenges arise when determining this compound’s structure, and how can SHELX software address them?
- Methodological Answer : Challenges include twinning due to flexible side chains and weak diffraction from light atoms (e.g., oxygen). SHELXL refines disordered methoxy groups using PART and SUMP instructions, while SHELXE resolves phase problems via iterative density modification . ORTEP-3 visualizes thermal ellipsoids, highlighting anisotropic displacement parameters for the butenoate chain .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding pockets in tubulin (PDB: 1SA0). The trimethoxyphenyl group forms van der Waals contacts with β-tubulin’s T5 loop, while the sodium carboxylate interacts with Arg278 via salt bridges. MD simulations (AMBER) assess stability of the ligand-protein complex over 100 ns trajectories .
Q. What contradictions exist in reported biological activity data, and how can experimental design mitigate these?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 μM vs. >100 μM) arise from assay variability (MTT vs. SRB) or cell line heterogeneity (K562 vs. HeLa). Standardization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
